5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine structure elucidation
5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
Abstract
The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the multi-technique approach. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a self-validating case for the final structure.
Introduction: The Pyrrolopyridine Scaffold and the Imperative of Purity
The pyrrolopyridine core, often referred to as azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds targeting various biological pathways, including kinase inhibition. The specific arrangement of nitrogen atoms and substituents dramatically influences the molecule's physicochemical properties and its interactions with biological targets. Therefore, the precise and unambiguous confirmation of the structure of a novel derivative like 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is a non-negotiable prerequisite for any further investigation or application.
The Workflow: A Strategy for Certainty
Our approach is systematic. We begin with techniques that give broad, foundational information and progressively move to more detailed methods that reveal fine-grained connectivity.
Caption: A strategic workflow for structure elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Causality: The first step in identifying an unknown compound is to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the calculation of a unique elemental composition. This is the foundational piece of data upon which all subsequent interpretations are built.
The molecular formula for 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is C₉H₁₀N₂O.[1] The expected monoisotopic mass is 162.0793 g/mol . An HRMS experiment, typically using Electrospray Ionization (ESI), should yield a protonated molecular ion [M+H]⁺ at m/z 163.0866. Observing this value, within a tight mass tolerance window (e.g., < 5 ppm), provides high confidence in the proposed molecular formula.
Further fragmentation analysis (MS/MS) can reveal structural motifs. The pyrrolopyridine core is relatively stable, but characteristic losses from the substituents are expected.
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z (Positive Mode) | Proposed Fragment Ion | Proposed Neutral Loss | Rationale |
|---|---|---|---|
| 163.0866 | [C₉H₁₁N₂O]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 148.0630 | [C₈H₈N₂O]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway.[2] |
| 130.0524 | [C₈H₆N₂]⁺ | CH₃OH | Loss of methanol via rearrangement. |
| 119.0576 | [C₇H₇N₂]⁺ | •OCH₃, •CH₃ | Sequential loss of methoxy and methyl radicals. |
Experimental Protocol: LC-HRMS Analysis
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Sample Preparation:
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Accurately weigh ~1 mg of the synthesized compound.
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Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
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Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.
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Instrumentation (Example: Q-TOF Mass Spectrometer):
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 2 µL.
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Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 120 °C.
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Mass Range: m/z 50-500.
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Acquisition Mode: Full scan for accurate mass measurement. For MS/MS, use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
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Data Processing:
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Process the raw data using the instrument's software.
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Extract the accurate mass of the parent ion from the total ion chromatogram.
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Use the formula calculator tool to match the observed accurate mass to the theoretical mass of C₉H₁₁N₂O⁺, ensuring the error is below 5 ppm.
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Analyze the MS/MS spectrum for the predicted fragment ions.
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Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and effective method for confirming the presence of key functional groups, which must be consistent with the proposed structure. For our target molecule, we expect to see characteristic absorptions for the N-H bond of the pyrrole ring, aromatic C-H bonds, aliphatic C-H bonds of the methyl and methoxy groups, C-O ether bonds, and the various C=C and C=N bonds within the fused aromatic system.[3]
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| ~3400-3200 | N-H Stretch | Pyrrole N-H | A broad peak characteristic of a secondary amine/pyrrole N-H group.[4] |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of sp² C-H bonds on the heterocyclic rings. |
| ~2950-2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of sp³ C-H bonds in the methyl and methoxy groups. |
| ~1620-1580 | C=C / C=N Stretch | Aromatic Rings | Skeletal vibrations of the fused pyrrolopyridine ring system.[5] |
| ~1250-1200 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretching of the methoxy group. |
| ~1050-1020 | C-O Stretch | Aryl-Alkyl Ether | Symmetric C-O-C stretching of the methoxy group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
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Sample Preparation:
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
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Record a background spectrum of the empty, clean ATR crystal.
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Data Acquisition:
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Place a small amount (a few milligrams) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Perform baseline correction if necessary.
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Label the significant peaks and compare them against the expected values.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and constitution of an organic molecule. By analyzing the chemical environment of each ¹H and ¹³C nucleus, we can piece together the molecular skeleton. For a novel structure, a full suite of 1D and 2D experiments is required for unambiguous assignment.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule. We expect to see signals for the pyrrole N-H, three aromatic protons, the methoxy protons, and the methyl protons. Their chemical shifts, integration (number of protons), and multiplicity (splitting pattern) are key identifiers.
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments. For 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, we expect to see 9 distinct signals corresponding to the 9 carbon atoms in the structure. The chemical shifts are indicative of the carbon type (sp², sp³, attached to heteroatoms, etc.).[6]
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Atom Label | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|---|---|
| N1-H | ~11.0-11.5 | Broad Singlet | 1H | - | Exchangeable proton on nitrogen, typically downfield. |
| C2-CH₃ | ~2.4 | Singlet | 3H | ~13-15 | Aliphatic methyl group on an sp² carbon. |
| H3 | ~6.2 | Singlet | 1H | ~100-105 | Proton on the electron-rich pyrrole ring. |
| H4 | ~6.8 | Doublet (J≈8 Hz) | 1H | ~108-112 | Pyridine ring proton, ortho to the pyrrole fusion. |
| C5-OCH₃ | ~3.9 | Singlet | 3H | ~55-57 | Methoxy group protons. The carbon shift is typical for an aromatic methoxy group. |
| H7 | ~7.9 | Doublet (J≈8 Hz) | 1H | ~125-130 | Pyridine ring proton, deshielded by the adjacent nitrogen. |
| C2 | - | - | - | ~140-145 | Pyrrole carbon attached to the methyl group. |
| C3 | - | - | - | (See H3) | Pyrrole carbon with an attached proton. |
| C3a | - | - | - | ~145-150 | Quaternary carbon at the ring fusion. |
| C4 | - | - | - | (See H4) | Pyridine carbon with an attached proton. |
| C5 | - | - | - | ~155-160 | Pyridine carbon attached to the electron-donating methoxy group. |
| C7 | - | - | - | (See H7) | Pyridine carbon with an attached proton. |
| C7a | - | - | - | ~120-125 | Quaternary carbon at the ring fusion, adjacent to the pyridine nitrogen. |
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides the list of parts, 2D NMR shows how they are connected.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see a correlation between H4 and H7, confirming their adjacency on the pyridine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It allows for the definitive assignment of the protonated carbon signals (C3, C4, C7, C2-CH₃, and C5-OCH₃).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. These long-range correlations are critical for identifying the quaternary (non-protonated) carbons and confirming the positions of the substituents.
Caption: Key HMBC correlations confirming substituent placement and ring fusion.
Key HMBC Correlations for Structural Confirmation:
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Methyl Group Placement: The protons of the C2-CH₃ group (~2.4 ppm) should show correlations to C2, C3, and the quaternary carbon C3a. This definitively places the methyl group at the C2 position.
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Methoxy Group Placement: The protons of the C5-OCH₃ group (~3.9 ppm) must show a strong correlation to C5. This confirms the methoxy group is on the pyridine ring at this position.
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Ring System Confirmation: The aromatic proton H7 (~7.9 ppm) should show correlations to C5 and the quaternary carbon C7a, locking in the structure of the pyridine portion of the ring system.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
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Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton signal sharp and observable.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
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-
Instrumentation (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal resolution and peak shape.
-
-
Data Acquisition:
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¹H NMR: Acquire with a standard 30° or 45° pulse. Typically 8-16 scans are sufficient.
-
¹³C NMR: Acquire using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be required.
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COSY: Use a standard gradient-selected COSY pulse sequence.
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HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for one-bond J-coupling (~145 Hz).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling (typically set to 8 Hz to observe 2-3 bond correlations).
-
-
Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to all spectra.
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Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
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Integrate the ¹H spectrum.
-
Analyze the 2D spectra to build the connectivity map of the molecule.
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Conclusion: Synthesizing the Evidence
The structure of 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is unequivocally confirmed by the synergistic integration of all analytical data:
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HRMS establishes the correct elemental formula: C₉H₁₀N₂O.
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FTIR confirms the presence of the required functional groups: N-H, C-O ether, and the aromatic system.
-
¹H and ¹³C NMR show the correct number and type of proton and carbon environments.
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2D NMR (COSY, HSQC, and HMBC) provides the definitive proof of connectivity, mapping the complete atomic framework and confirming the precise location of the methyl and methoxy substituents.
This multi-faceted, self-validating approach leaves no room for ambiguity and stands as the gold standard for chemical structure elucidation in modern research and development.
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